Product packaging for Trimethyl orthobutyrate(Cat. No.:CAS No. 43083-12-1)

Trimethyl orthobutyrate

Cat. No.: B041597
CAS No.: 43083-12-1
M. Wt: 148.2 g/mol
InChI Key: JAFMOTJMRSZOJE-UHFFFAOYSA-N
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Description

Trimethyl orthobutyrate is a versatile orthoester reagent primarily employed in organic synthesis as a protected form of butyric acid and a convenient source of the butyrate moiety. Its principal research value lies in its application as a starting material or intermediate for the synthesis of various heterocyclic compounds, pharmaceuticals, and complex natural products. The reagent functions as an effective alkylating agent, particularly under acidic conditions where it can generate reactive electrophilic species. A key application is its use in the synthesis of butyrate esters, where it serves as a superior alternative to direct esterification, often providing higher yields and milder reaction conditions. Furthermore, this compound is instrumental in the Claisen condensation and related carbon-carbon bond-forming reactions, facilitating the extension of carbon chains in target molecules. Its mechanism often involves initial protonation followed by the loss of methanol to form a highly reactive cationic intermediate, which can be captured by various nucleophiles. This reactivity profile makes it an invaluable tool for researchers in medicinal chemistry for prodrug development, in materials science for monomer synthesis, and in chemical biology for probing enzyme mechanisms. Its stability and liquid nature at room temperature also contribute to its ease of handling in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O3 B041597 Trimethyl orthobutyrate CAS No. 43083-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trimethoxybutane
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InChI

InChI=1S/C7H16O3/c1-5-6-7(8-2,9-3)10-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JAFMOTJMRSZOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80195680
Record name 1,1,1-Trimethoxybutane
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

43083-12-1
Record name Trimethyl orthobutyrate
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Record name 1,1,1-Trimethoxybutane
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Record name 1,1,1-Trimethoxybutane
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Record name 1,1,1-trimethoxybutane
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Synthetic Methodologies for Trimethyl Orthobutyrate and Its Derivatives

Mechanistic Investigations of Trimethyl Orthobutyrate Synthesis

Understanding the underlying mechanisms of orthoester formation is crucial for optimizing existing synthetic protocols and designing new ones. Research in this area focuses on identifying the specific steps, intermediate structures, and the role of catalysts in the reaction sequence.

The synthesis of orthoesters, including this compound, generally proceeds through a series of equilibrium steps. A common method involves the reaction of a nitrile with an alcohol in the presence of an acid, known as the Pinner reaction, which proceeds via a salt intermediate. Another fundamental pathway is the direct acid-catalyzed reaction of an ester or acid chloride with an excess of alcohol.

Mechanistic studies on the reactions of orthoesters reveal the formation of key intermediates that dictate the reaction's course and product distribution. For instance, in the conversion of amine hydrochloride salts to acetamides using trimethyl orthoacetate, the reaction is understood to proceed through an O-methylimidate intermediate. figshare.com This intermediate is then demethylated by the chloride ion to yield the final amide product. figshare.com

In acid-catalyzed reactions, the central carbon atom of the orthoester acts as a synthetic equivalent of a "RC3+" cation, enabling its insertion between two heteroatoms in condensation processes. semanticscholar.org The reaction of myo-inositol with this compound, catalyzed by p-toluenesulfonic acid (PTSA), is used to prepare the novel myo-inositol orthobutanoate. nih.gov The acid-catalyzed hydrolysis of such cyclic orthoesters has been studied to understand the formation and stability of intermediate dioxolanylium cations, which influences the regioselectivity of the ring-opening. nih.gov The kinetic and mechanistic details of the gas-phase elimination of this compound have also been examined, providing further insight into its reactivity under thermal conditions. chemicalbook.comsigmaaldrich.com

Catalysis is fundamental to the synthesis of orthoesters, with a wide range of catalysts employed to enhance reaction rates and selectivity. Acid catalysts are most common, including both Brønsted and Lewis acids.

Commonly Used Catalysts in Orthoester Synthesis:

Catalyst Type Specific Examples Application Reference(s)
Brønsted Acids p-Toluenesulfonic acid (PTSA), Sulfamic acid, Trifluoroacetic acid (TFA), Triflic acid (TfOH) Synthesis of inositol (B14025) orthobutanoate; Synthesis of 1,3,4-thiadiazoles; Dynamic covalent exchange nih.gov, semanticscholar.org, acs.org
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Iron(III) chloride (FeCl₃), Indium(III) triflate (In(OTf)₃) C-H formylation of indoles; Synthesis of benzopyrans; Formation of unsymmetrical ethers researchgate.net, rsc.org, researchgate.net
Solid Acids Montmorillonite KSF, Amberlyst-15, Silica (SiO₂) Formation of unsymmetrical ethers from allylic alcohols and orthoesters researchgate.net, rsc.org
Metal Catalysts Palladium on carbon (Pd/C), Ruthenium complexes (e.g., RuHCl(PPh₃)₃) Methoxylation of cyclic acetals to orthoesters; Synthesis of poly(ortho esters) rsc.org, d-nb.info

| Dual Role | Ammonium (B1175870) ions | Act as both acid catalyst and template in orthoester cryptate formation | acs.org |

The choice of catalyst can significantly influence the reaction outcome. For example, in the reaction of allylic alcohols with orthoesters, different acidic catalysts can lead to competitive side reactions such as O-acetylation or dimerization, affecting the yield of the desired unsymmetrical ether. rsc.org The product distribution can also be dependent on the catalyst loading and reaction temperature. researchgate.net In some advanced applications, ammonium ions have been shown to function as both the catalyst for orthoester exchange and as a template for the formation of complex supramolecular structures. acs.org

Optimization Strategies for Preparative Yields and Purity

Achieving high yields and purity is a primary goal in the synthesis of this compound and its derivatives. This is accomplished by carefully controlling various reaction parameters and selecting appropriate solvent systems.

The optimization of synthetic procedures often involves a systematic study of process variables. Techniques like experimental design can be used to investigate the dependence of the reaction yield on variables such as reagent amounts, temperature, and reaction time. nih.gov

For instance, in a multi-component reaction for synthesizing substituted imidazo[1,2-a] acs.orgrsc.orgbiosynth.comtriazines using orthoesters, it was found that increasing the reaction temperature from 150 °C to 160 °C and the time from 20 to 35 minutes under microwave irradiation improved the yield from 42% to 60%. rsc.org However, the reactivity of the orthoester itself is a critical variable; yields were observed to decrease when using longer-chain orthoesters like triethyl orthobutyrate compared to triethyl orthoacetate under similar conditions. rsc.org

Catalyst loading is another key parameter. In a metathesis reaction, reducing the catalyst loading of a Hoveyda–Grubbs 2nd generation catalyst from 0.4% to 0.2% did not significantly decrease the yield, but a further reduction to 0.05% led to a noticeable drop. semanticscholar.org In other cases, such as the synthesis of myo-inositol orthobenzoate, higher temperatures ( >140 °C) and a large excess of the acid catalyst were necessary to achieve a reasonable yield, possibly to counteract thermal decomposition. nih.gov

Examples of Optimized Reaction Conditions:

Reaction Variable(s) Optimized Observation Reference
MCR for Imidazotriazines Temperature, Time Increased temperature (150°C to 160°C) and time (20 to 35 min) improved yield from 42% to 60%. rsc.org
Metathesis Reaction Catalyst Loading Reducing catalyst from 0.4% to 0.2% had minimal effect, but 0.05% loading lowered the yield. semanticscholar.org
Synthesis of myo-Inositol Orthobenzoate Temperature, Reagent Stoichiometry High temperatures (>140°C) and excess catalyst/reagent were required for acceptable yields. nih.gov

The choice of solvent can have a profound effect on reaction efficiency, selectivity, and ease of purification. In some cases, running a reaction neat (without any solvent) provides the best results. For example, a metathesis reaction performed without a solvent gave a 75% yield, whereas using toluene (B28343) or ethyl acetate (B1210297) as the solvent lowered the yield. semanticscholar.org

In the synthesis of myo-inositol orthobenzoate, switching the solvent from dimethylformamide (DMF) to dimethyl sulfoxide (B87167) (DMSO) resulted in a much cleaner reaction and simplified the purification process. nih.gov The polarity of the reaction medium can even influence the stereochemical outcome. In one study, using the polar orthoester itself as the solvent led to a racemic product, whereas conducting the reaction in nonpolar benzene (B151609) resulted in a chiral product. semanticscholar.org Orthoesters can also be used as additives to act as "water trappers" in a reaction system, which can be crucial for improving enantioselectivity in sensitive processes like enzymatic resolutions. researchgate.net

Development of Novel Synthetic Approaches to Orthoester Analogues

While traditional methods remain valuable, research continues into novel synthetic strategies for orthoesters and their analogues, often focusing on milder conditions, broader substrate scope, and improved efficiency.

One innovative approach involves the reaction of primary, secondary, and electron-deficient tertiary alcohols with ketene (B1206846) dimethyl acetal (B89532), which forms mixed orthoesters rapidly at room temperature without the need for a catalyst or solvent. organic-chemistry.org Another modern technique is the electrochemical synthesis of functionalized orthoesters from readily available dithiane derivatives under mild and environmentally friendly conditions. organic-chemistry.org A novel metal-free method has also been developed for synthesizing unique dioxo-orthoester derivatives through the electrochemical oxidation of propargyl alcohols. researchgate.net

For the synthesis of poly(ortho esters), a significant advance is the use of a ruthenium catalyst to facilitate the in situ isomerization of stable vinyl acetal precursors. d-nb.info This catalytic method provides a more versatile and reproducible pathway to various types of poly(ortho esters) compared to older methods that relied on unstable intermediates. d-nb.info Additionally, specialized orthoesters used as protecting groups in complex molecule synthesis, such as the 5'-O-silyl-2'-O-orthoester protecting groups for RNA synthesis, represent another area of ongoing development. acs.org

Mechanistic and Kinetic Investigations of Trimethyl Orthobutyrate Reactivity

Gas-Phase Elimination Kinetics of Trimethyl Orthobutyrate

The thermal decomposition of this compound in the gas phase has been shown to be a homogeneous, unimolecular reaction that follows a first-order rate law. acs.orgnih.govacs.orgresearchgate.net The primary products of this elimination reaction are methanol (B129727) and methyl ketene (B1206846) acetal (B89532). acs.orgnih.govacs.orgresearchgate.net

Determination of Reaction Order and Rate Coefficients

The kinetics of the gas-phase elimination of this compound were studied in seasoned vessels and found to consistently follow a first-order rate law. acs.orgnih.govacs.orgresearchgate.net This indicates that the rate of decomposition is directly proportional to the concentration of the this compound. The rate coefficients for this reaction have been determined across a range of temperatures. acs.orgnih.govacs.org

Below is a table summarizing the first-order rate coefficients (k₁) for the decomposition of this compound at various temperatures.

Variation of Rate Coefficients with Temperature for this compound
Temperature (°C)10⁴ k₁ (s⁻¹)
310.34.11 ± 0.12
320.17.45 ± 0.25
330.210.93 ± 0.32
340.218.55 ± 0.41
350.431.11 ± 0.55
360.149.88 ± 0.89

Analysis of Arrhenius Parameters and Activation Energies

The temperature dependence of the rate coefficients for the unimolecular elimination of this compound is well-described by the Arrhenius equation. acs.orgnih.govacs.org Experimental data has been used to determine the Arrhenius parameters, which include the pre-exponential factor (A) and the activation energy (Ea). acs.orgnih.govacs.orgresearchgate.net

The Arrhenius equation for this compound is expressed as: log k₁ (s⁻¹) = (13.97 ± 0.37) - (195.3 ± 1.6) (kJ mol⁻¹) / (2.303RT) acs.orgnih.govacs.org

This equation yields an activation energy (Ea) of 195.3 ± 1.6 kJ/mol and a pre-exponential factor (log A) of 13.97 ± 0.37 s⁻¹. acs.orgnih.govacs.org The activation energy represents the minimum energy required for the decomposition reaction to occur. libretexts.orgpurdue.edu

Arrhenius Parameters for the Gas-Phase Elimination of this compound
ParameterValue
Activation Energy (Ea)195.3 ± 1.6 kJ/mol
Pre-exponential Factor (log A)13.97 ± 0.37 s⁻¹
Correlation Coefficient (r)0.9997

Influence of Temperature and Pressure on Decomposition Rates

The rate of decomposition of this compound is significantly influenced by temperature. As indicated by the Arrhenius equation and the experimental data, an increase in temperature leads to a higher rate coefficient and thus a faster decomposition rate. acs.orgnih.govacs.orglibretexts.org The reaction was studied over a temperature range of 310-369 °C. acs.orgnih.govacs.orgresearchgate.net

The following table demonstrates the invariability of the rate coefficient with changes in the initial pressure at a constant temperature.

Invariability of Rate Coefficients with Initial Pressure for this compound at 330.2 °C
Initial Pressure (Torr)10⁴ k₁ (s⁻¹)
8010.93 ± 0.32
10011.08 ± 0.36
12010.95 ± 0.21
13010.97 ± 0.41

Proposed Reaction Mechanisms for Unimolecular Elimination

The experimental evidence strongly suggests a specific pathway for the unimolecular elimination of this compound.

Concerted Four-Membered Cyclic Transition State Models

The mechanism for the thermal decomposition of this compound is believed to proceed through a concerted four-membered cyclic transition state. acs.orgnih.govacs.orgresearchgate.netsigmaaldrich.com This model involves the simultaneous breaking and forming of bonds within a four-membered ring structure. The presence of at least one hydrogen atom on the carbon adjacent to the C(OCH₃)₃ group is necessary for this molecular elimination to occur. acs.org Theoretical calculations support the formation of a four-membered ring arrangement in the transition state for similar orthoesters. researchgate.net

Analysis of C-OCH₃ Bond Polarization in Transition States

The transition state is proposed to be polar. acs.orgnih.govresearchgate.net Analysis of the transition state suggests that the polarization of the C-OCH₃ bond, in the direction Cδ+···OCH₃δ−, is a determining factor in the rate of the reaction. researchgate.netresearchgate.net This polarization facilitates the departure of the methoxy (B1213986) group and the abstraction of a proton to form methanol, leading to the concurrent formation of the methyl ketene acetal. acs.orgnih.govacs.org

Impact of Substituent Effects on Reaction Mechanisms and Rates

The reactivity of orthoesters, including this compound, is significantly influenced by the electronic nature of substituents attached to the central carbon atom. These effects alter the stability of key intermediates and transition states, thereby dictating the reaction rates. Generally, electron-donating groups tend to accelerate reactions that involve the formation of a positively charged intermediate, while electron-withdrawing groups have a retarding effect. researchgate.net

This principle is clearly demonstrated in the gas-phase elimination of various trimethyl orthoesters. The decomposition rates are enhanced by electron-donor substituents which stabilize the developing positive charge at the central carbon in the polar concerted four-membered cyclic transition state. researchgate.netnih.gov Conversely, electron-withdrawing substituents destabilize this charge and slow down the reaction. researchgate.net A comparative study on the gas-phase elimination of trimethyl orthovalerate and trimethyl orthochloroacetate highlights this trend. The electron-donating valerate (B167501) group leads to a lower activation energy compared to the electron-withdrawing chloroacetate (B1199739) group, resulting in a faster reaction rate. researchgate.net

Arrhenius Parameters for Gas-Phase Elimination of Substituted Trimethyl Orthoesters

Compoundlog A (s⁻¹)Activation Energy (Ea, kJ/mol)Reference
This compound13.97 ± 0.37195.3 ± 1.6 nih.govacs.org
Trimethyl orthovalerate14.00 ± 0.28196.3 ± 1.7 researchgate.net
Trimethyl orthochloroacetate13.54 ± 0.21209.3 ± 1.9 researchgate.net

In solution-phase hydrolysis, similar substituent effects are observed. Studies on various orthoester cryptands have shown that electron-rich groups render the orthoester prone to hydrolysis even under neutral conditions, whereas electron-deficient groups can make them extremely inert, even at a pH of 1. nih.gov The hydrolysis rates can be finely tuned over several orders of magnitude based on the electronic properties of the substituent at the bridgehead carbon. nih.gov For example, an orthoester with a methyl group (an electron-donating group) has a hydrolysis half-life of just 10 minutes at pH 7, while a triazolium-substituted orthoester (an electron-withdrawing group) has a half-life of over 10,000 minutes at pH 1. nih.gov

Solution-Phase Reactivity Profiles and Catalytic Pathways

Acid-Catalyzed Hydrolysis and Transesterification Mechanisms

The acid-catalyzed hydrolysis of this compound, like other orthoesters, proceeds through a generally accepted multi-step mechanism. cdnsciencepub.com The reaction is catalyzed by a hydronium ion (H₃O⁺) and involves the formation of a key dialkoxycarboxonium ion intermediate. cdnsciencepub.comchemguide.co.uklibretexts.org

The mechanism unfolds through the following stages:

Protonation: The reaction initiates with the protonation of one of the oxygen atoms of the orthoester by an acid catalyst. chemguide.co.uklibretexts.org

Formation of a Carboxonium Ion: The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarboxonium ion. cdnsciencepub.combeilstein-journals.org This step is often the rate-determining step in the hydrolysis of acyclic orthoesters like trimethyl orthoacetate. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion, leading to the formation of a protonated hemiorthoester intermediate. cdnsciencepub.com

Deprotonation and Decomposition: The hemiorthoester is deprotonated and subsequently breaks down to yield the final products: a molecule of methyl butyrate (B1204436) and another molecule of methanol. cdnsciencepub.com

Transesterification follows a closely related pathway, where an alcohol molecule, rather than water, serves as the nucleophile. masterorganicchemistry.com This process allows for the exchange of the alkoxy groups of the orthoester. masterorganicchemistry.com The reactivity in transesterification is also highly dependent on the substituent at the central carbon. Kinetic studies on the acid-catalyzed reaction between various trimethyl orthoesters and ethanol (B145695) show vast differences in equilibration times, spanning from minutes for electron-rich orthoesters to many hours for electron-deficient ones. rsc.org

Kinetic Data for Transesterification of Trimethyl Orthoesters (R-C(OCH₃)₃) with Ethanol

Substituent (R)Catalyst (mol%)Equilibration Time (t₉₉%)Reference
n-Butyl (from Trimethyl orthovalerate)0.01% TFA13 min rsc.org
Hydrogen (from Trimethyl orthoformate)0.1% TFA168 min rsc.org
-CF₃ (from 1,1,1-Trifluoro-2,2,2-trimethoxyethane)100% TfOH> 16 h rsc.org
TFA: Trifluoroacetic acid; TfOH: Trifluoromethanesulfonic acid

Role of this compound as a Dehydrating Agent in Catalytic Cycles

Orthoesters, including this compound, serve as highly effective dehydrating agents or water scavengers in various organic reactions. rsc.org Their utility stems from their ability to react readily with water (via hydrolysis) or alcohols (via transesterification) to form stable esters and alcohols. By consuming water or alcohol byproducts, they can shift the equilibrium of a reversible reaction to favor the formation of the desired product, in accordance with Le Chatelier's principle.

This function is particularly crucial in catalytic cycles where the presence of water can inhibit the catalyst or lead to undesired side reactions. For instance, in palladium-catalyzed oxidative carbonylation reactions of diols to produce cyclic carbonates, water generated in situ can be detrimental. The addition of an orthoester, such as trimethyl orthoacetate, as a dehydrating agent has been shown to be necessary in several cases to achieve satisfactory product yields and selectivities. researchgate.netresearchgate.netmdpi.com The orthoester effectively removes water from the reaction medium, allowing the catalytic cycle to proceed efficiently. unipr.it

While many published examples utilize trimethyl orthoacetate or trimethyl orthoformate for this purpose, this compound functions via the same mechanism and can be employed analogously in catalytic systems sensitive to water or alcohol byproducts. mdpi.comunipr.it This role is vital in the synthesis of various heterocyclic compounds and in processes where anhydrous conditions are paramount for high efficiency and product purity. rsc.orgunipr.it

Applications of Trimethyl Orthobutyrate in Advanced Organic Synthesis

Utilisation in Esterification and Transesterification Reactions

Orthoesters are recognized for their ability to facilitate esterification reactions under mild conditions. Trimethyl orthobutyrate serves as an effective reagent for the synthesis of methyl esters from both carboxylic and sulfonic acids, and it has been employed in reactions where regioselectivity is crucial.

Efficient Synthesis of Esters from Carboxylic and Sulfonic Acids

This compound provides a convenient method for the esterification of carboxylic acids. While the broader class of trialkyl orthoacetates and orthoformates is well-documented for this purpose, this compound also serves as a valuable reagent in this context. chemimpex.comhstgr.cloud The reaction generally proceeds by activating the carboxylic acid through the formation of a reactive intermediate, which is then readily converted to the corresponding methyl ester. This method is particularly advantageous as it often avoids the need for harsh acidic or basic conditions that can be detrimental to sensitive functional groups within the substrate.

Similarly, sulfonic acids can be smoothly converted to their corresponding methyl sulfonates using orthoesters. For instance, related orthoesters like trimethyl orthoformate have been shown to effectively alkylate sulfonic acids under solvent-free conditions or in methanol (B129727), providing high yields of the desired sulfonate esters. mdma.ch This methodology is applicable to a range of sulfonic acids, including those with other functional groups like free phenols, where the reaction chemoselectively alkylates the sulfonic acid moiety. mdma.ch

Table 1: Representative Esterification Reactions using Orthoesters

Substrate TypeReagentConditionsProductYield (%)Reference
Carboxylic AcidsTrimethyl orthoacetateRefluxing toluene (B28343)Methyl ester81–92 nih.gov
Sulfonic AcidsTrimethyl orthoformateRoom temp. or refluxMethyl sulfonate43–99 rsc.org

This table presents data for related orthoesters to illustrate the general utility in esterification, in the absence of specific yield data for this compound in the reviewed literature.

Regioselective Esterification Applications

A significant application of this compound lies in its ability to achieve regioselective esterification in polyfunctional molecules, particularly in carbohydrate and inositol (B14025) chemistry. In the synthesis of complex signaling molecules like caged myo-inositol 1,3,4,5-tetrakisphosphate, this compound was used for the regioselective esterification of an axial hydroxyl group in the presence of an equatorial one. researchgate.net

Furthermore, the regioselective opening of myo-inositol orthoesters is a key strategy for accessing specific patterns of substitution. A novel myo-inositol orthobutanoate was synthesized by treating myo-inositol with this compound. acs.org The subsequent acid-catalyzed hydrolysis of such orthoesters can lead to the formation of a single regioisomer of the corresponding acyl ester, highlighting the control offered by this methodology.

Role in Protecting Group Chemistry and Alkylation

The reactivity of this compound also extends to its use in protecting group strategies and as an alkylating agent. It can be used to form acetal (B89532) and ketal-like structures and to selectively methylate hydroxyl functionalities.

Formation of Acetal and Ketal Derivatives

Orthoesters are widely used for the protection of aldehydes and ketones as acetals and ketals, respectively. nih.gov This transformation is typically acid-catalyzed and is crucial in multistep syntheses where the carbonyl group needs to be masked. This compound can be employed in the formation of cyclic orthoesters from diols, which are analogous to ketals. For instance, in the synthesis of an antiviral agent, a diol was converted to a cyclic orthoester using reagents such as this compound in the presence of a weak acid catalyst like pyridinium (B92312) p-toluenesulfonate. googleapis.com This strategy effectively protects the diol functionality, allowing for subsequent chemical manipulations at other sites of the molecule.

The formation of acetals from aldehydes using the related trimethyl orthoformate is a well-established procedure, often proceeding with high efficiency under mild acidic conditions. nih.gov The underlying principle of these reactions involves the acid-catalyzed addition of the alcohol moieties from the orthoester to the carbonyl group.

Selective Methylation of Hydroxyl Functionalities

This compound and its analogs can serve as selective methylating agents for hydroxyl groups. The related compound, trimethyl orthoacetate, has been demonstrated to be a convenient reagent for the selective methylation of the β-hydroxyl groups in (poly)hydroxynaphthazarins, which are a class of natural pigments. researchgate.net Depending on the reaction conditions, it is possible to achieve either mono- or di-O-methylation of substrates with multiple hydroxyl groups. researchgate.net This method presents a useful alternative to other methylating agents, particularly when selectivity is required. While specific studies detailing the use of this compound for this purpose are less common, the reactivity of orthoesters as a class suggests its potential in similar selective alkylation reactions.

Contributions to the Synthesis of Complex Organic Molecules

The utility of this compound is further underscored by its application as a key building block in the total synthesis of several complex and biologically active molecules. Its ability to introduce specific functionalities and participate in key bond-forming reactions makes it a valuable tool for synthetic chemists.

This compound has been explicitly mentioned as a reagent in the synthesis of notable pharmaceutical compounds. It has been used in the total synthesis of dl-camptothecin, a potent anticancer alkaloid, and Olmesartan Medoxomil, an angiotensin II receptor blocker used to treat high blood pressure. chemicalbook.com Additionally, it has been employed in the preparation of analogs of camptothecin (B557342) and homologs of 1,25-dihydroxyvitamin D₃. chemicalbook.com

In the realm of carbohydrate chemistry, this compound has been used in the Claisen rearrangement of a derivative of α-D-glucofuranose to yield a diastereomeric mixture of rearrangement products. rsc.org This highlights its role in facilitating carbon-carbon bond formation in complex settings. It has also been used to prepare 9-O-acylated derivatives of N-acetylneuraminic acid and N-glycoloylneuraminic acid, which are important sialic acids. chemicalbook.com

Table 2: Examples of Complex Molecules Synthesized Using this compound

Compound/AnalogClass of MoleculeRole of this compoundReference
dl-CamptothecinAnticancer AlkaloidReagent in total synthesis chemicalbook.com
Olmesartan MedoxomilAntihypertensive DrugReagent in total synthesis chemicalbook.com
1,25-Dihydroxyvitamin D₃ HomologsVitamin D AnalogReagent in synthesis chemicalbook.com
CDE Ring Analogs of CamptothecinCamptothecin AnalogReagent in synthesis chemicalbook.com
9-O-Butyroyl-N-acetylneuraminic acidSialic Acid DerivativeAcylating agent chemicalbook.com
myo-Inositol OrthobutanoateInositol DerivativeOrthoester formation acs.org

Orthoester-Mediated Heterocycle Synthesis

The reactivity of this compound is harnessed for the efficient synthesis of a wide array of heterocyclic compounds. It can act as a one-carbon electrophile after the elimination of methanol, enabling cyclization reactions with suitably functionalized substrates.

This compound is instrumental in the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.

Quinazolinones: These bicyclic heterocycles, known for their diverse biological activities, can be prepared in a one-step process from 2-aminobenzamides and orthoesters like this compound. nih.gov The reaction typically proceeds by heating the reactants in the presence of an acid catalyst, such as acetic acid, in a suitable solvent like ethanol (B145695). nih.gov This method provides a direct and efficient route to 2-propyl-substituted quinazolinones. For example, this compound is used for the conversion of 2-amino-N-(1-H-benzimidazol-2-yl)benzamide to 2-propyl-3-benzimidazolyl-4(3H)-quinazolinone. chemicalbook.com

Imidazolines: The synthesis of imidazole (B134444) derivatives, which are key intermediates for important pharmaceuticals, can be achieved using this compound. A notable example is its use in the preparation of an intermediate for Olmesartan, an angiotensin II receptor inhibitor. jocpr.comgoogle.com In this synthesis, this compound is reacted with diaminomaleonitrile (B72808) in a condensation reaction as a key step. jocpr.com

Triazoles: While specific examples detailing the use of this compound for triazole synthesis are less common in the provided literature, the general reactivity of orthoesters is well-established in forming these heterocycles. For instance, related orthoesters like triethyl orthoformate are used to construct the 1,2,3-triazole ring system from 2-arylhydrazono-2-carbamoyl-acetamidoximes. semanticscholar.org The reaction proceeds through a multistep process initiated by condensation. semanticscholar.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles Using Orthoesters
HeterocycleStarting MaterialsOrthoesterKey ConditionsReference
Quinazolin-4(3H)-one2-AminobenzamideTriethyl OrthobutyrateAcetic acid, Refluxing ethanol nih.gov
2-Propyl-3-benzimidazolyl-4(3H)-quinazolinone2-Amino-N-(1-H-benzimidazol-2-yl)benzamideThis compound- chemicalbook.com
Imidazole Intermediate (for Olmesartan)DiaminomaleonitrileThis compoundCondensation, hydrolysis, esterification, Grignard reaction jocpr.com

The synthesis of oxygen-containing heterocycles, which are core structures in many natural products, can be facilitated by orthoester chemistry.

Tetrahydrofurans (THFs) and Tetrahydropyrans (THPs): Although direct examples with this compound are sparse in the provided results, the closely related trimethyl orthoacetate is used in an acid-catalyzed reaction with 1,2,4-triols to produce highly functionalized tetrahydrofurans and tetrahydropyrans. semanticscholar.orgrsc.org This reaction involves the formation of a bicyclic orthoester intermediate, which can then rearrange to the desired heterocyclic system. semanticscholar.org The stereochemical outcome of these cyclizations can often be controlled, providing access to specific diastereomers. nih.gov

Chromanes and Chromenes: The synthesis of chromenes has been demonstrated using trimethyl orthoformate in a three-component reaction with o-hydroxybenzaldehydes and acetone, catalyzed by ferric chloride. rsc.org This reaction yields 2H-1-benzopyrans, a class of chromenes, with high diastereoselectivity. rsc.org The general applicability of orthoesters in such transformations suggests a potential role for this compound in accessing propyl-substituted chromane (B1220400) and chromene derivatives.

Orthoesters are also employed in the synthesis of sulfur-containing heterocycles.

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazide (B42300) and orthoesters. semanticscholar.org The reaction, promoted by an acid catalyst like sulfamic acid, initially forms an 1-(1-ethoxyalkylidene)thiosemicarbazide intermediate which then undergoes further reaction and cyclization. semanticscholar.org

Dithioacetals: A method for producing a variety of dithioacetal derivatives involves the reductive insertion of orthoesters into diaryl or dialkyl disulfides, catalyzed by an indium(III) compound. researchgate.net This approach is also adaptable for the synthesis of diselenoacetals. researchgate.net

Integration in Natural Product Total Synthesis (e.g., Loganin, Marasmic Acid)

Orthoesters, as a class of compounds, are valuable reagents in the multistep total synthesis of complex natural products.

Loganin: The total synthesis of loganin, a monoterpene glucoside that is a key intermediate in the biosynthesis of secoiridoids and alkaloids, has utilized trimethyl orthoformate in some of its synthetic steps. rsc.org

Marasmic Acid: Similarly, the total synthesis of marasmic acid, a fungal metabolite, involved the application of trialkyl orthoformates in certain stages of the synthetic route. rsc.org The ability of orthoesters to act as protecting groups or as precursors for one-carbon homologation makes them suitable for intricate synthetic pathways.

Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a key starting material or reagent in the synthesis of various intermediates for the pharmaceutical and agrochemical sectors. chemicalbook.comicasongroup.com Its applications include the synthesis of active pharmaceutical ingredients (APIs) and their precursors.

Olmesartan Medoxomil Intermediate: As previously mentioned, this compound is a crucial, albeit expensive, starting material in some synthetic routes to an imidazole intermediate of Olmesartan, a widely used antihypertensive drug. chemicalbook.comjocpr.comgoogle.com

Other Intermediates: It is also used in the total synthesis of dl-camptothecin and its analogs, as well as homologs of 1,25-dihydroxyvitamin D₃. chemicalbook.com Furthermore, this compound has been used to prepare 5-acetamido-9-O-butyroyl-3,5-dideoxy-D-glycero-2-nonulopyranosonic acid and 9-O-butyroyl-3,5-dideoxy-5-glycoloylamido-D-glycero-2-nonulopyranosonic acid. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Intermediates Synthesized Using this compound
Intermediate/ProductTherapeutic Area/ApplicationRole of this compoundReference
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateIntermediate for Olmesartan (Antihypertensive)Starting material for imidazole ring formation jocpr.comgoogle.com
dl-CamptothecinAnticancer agentUsed in total synthesis chemicalbook.com
1,25-Dihydroxyvitamin D₃ homologsVitamin D analogsUsed in total synthesis chemicalbook.com
9-O-Acylated neuraminic acid derivativesBiochemical probes/Sialic acid chemistryAcylating agent chemicalbook.com

Emerging Applications in Polymer and Materials Science

The applications of orthoesters extend beyond traditional organic synthesis into the realm of polymer and materials science. rsc.org While specific examples detailing the use of this compound are not extensively covered in the provided search results, the general class of orthoesters is recognized for its utility in these fields. They can be incorporated into polymer structures to create materials with specific properties, such as bioerodible polymers for controlled drug release systems. The reactivity of the orthoester group allows for the modification of polymer matrices, potentially enhancing their mechanical or functional properties. rsc.org

Theoretical and Computational Investigations of Trimethyl Orthobutyrate

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational preferences of trimethyl orthobutyrate. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds and determining their relative stabilities. For a molecule like this compound, with several rotatable bonds, numerous conformations are possible.

Computational methods, particularly Density Functional Theory (DFT), are used to optimize the geometry of these conformers to find the lowest energy (most stable) structures. These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles. While detailed conformational analysis studies specifically for this compound are not extensively published, its structure has been optimized as part of reaction mechanism studies. researchgate.net These calculations show a tetrahedral geometry around the central carbon atom, as expected. The stability of different conformers is influenced by a balance of steric repulsions between the methoxy (B1213986) groups and the butyl chain, and stabilizing stereoelectronic effects like hyperconjugation.

The process of finding the most stable conformers is crucial, as the geometry of the reactant directly influences the energy landscape of its chemical reactions. Advanced computational techniques can systematically search the conformational space to identify the global minimum energy structure, which is essential for accurate predictions of reactivity. chemrxiv.orgnih.gov

Prediction of Kinetic and Thermodynamic Parameters

A major strength of computational chemistry is its ability to predict kinetic and thermodynamic parameters that govern the rate and feasibility of a reaction. For the gas-phase elimination of this compound, both experimental and theoretical values have been determined. researchgate.net

Calculations using DFT methods, such as B3LYP, have been employed to compute the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). researchgate.net These calculated parameters have shown good agreement with experimental data obtained from gas-phase kinetic studies. acs.orgnih.gov The Arrhenius equation parameters, the pre-exponential factor (A) and the activation energy (Ea), have been determined experimentally and provide a quantitative measure of the reaction kinetics. sigmaaldrich.comacs.org

Experimental and Calculated Kinetic and Thermodynamic Parameters for the Gas-Phase Elimination of this compound at 330 °C
ParameterExperimental ValueCalculated Value (B3LYP)Reference
log A (s⁻¹)13.97 ± 0.3714.15 researchgate.netresearchgate.netsigmaaldrich.com
Ea (kJ/mol)195.3 ± 1.6197.6 researchgate.netresearchgate.netsigmaaldrich.com
ΔH‡ (kJ/mol)190.3 ± 1.6192.6 researchgate.netresearchgate.net
ΔS‡ (J/mol·K)8.36 ± 0.0312.0 researchgate.netresearchgate.net
ΔG‡ (kJ/mol)185.3 ± 1.6185.4 researchgate.netresearchgate.net

Elucidation of Electronic and Steric Effects on Reactivity

The reactivity of an organic molecule is governed by a combination of electronic and steric effects. Electronic effects arise from the distribution of electrons in the molecule, including inductive and resonance effects, while steric effects relate to the spatial arrangement of atoms and the repulsion between them. chemistrytalk.orgstudypug.com

In this compound, the presence of three electron-donating methoxy groups significantly influences its reactivity. rsc.org Computational studies on orthoesters suggest that the inductive and resonance effects of the methoxy and alkyl substituents increase the electron density around the central carbon atom. dtic.mil This increased electron density facilitates the bond-breaking required in the transition state of reactions like hydrolysis and gas-phase elimination. dtic.mil The reactivity of orthoesters is also influenced by the electronic nature of substituents on the intermediate oxonium ions formed during acid-catalyzed reactions. rsc.org

While steric hindrance can play a role in the reactivity of orthoesters, studies on methyl orthoesters suggest that the steric effects of the methoxy and alkyl groups are often offset by their favorable electronic effects. dtic.mil However, in certain reactions, the size of the alkyl group can become a determining factor. For instance, it has been noted that the chain length of orthoalkylates does not significantly impact some reaction outcomes, whereas in other cases, increased steric bulk on the orthoester can hinder or prevent a reaction. rsc.orgrsc.org For this compound, the propyl group is larger than a methyl group (as in trimethyl orthoacetate), but computational studies on their gas-phase elimination show that their reactivity is broadly similar, with electronic effects playing a dominant role in the observed mechanisms. researchgate.netresearchgate.net

Advanced Spectroscopic Research in Trimethyl Orthobutyrate Chemistry

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive analytical tool for studying molecular structures and reaction dynamics. nih.gov It is particularly powerful in the context of trimethyl orthobutyrate chemistry for identifying products and monitoring reaction progress in real-time. nih.gov

While one-dimensional (1D) ¹H NMR spectra are collected rapidly and are useful for straightforward reaction monitoring, complex reaction mixtures involving this compound often suffer from significant peak overlap. nih.govchemrxiv.org Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in overcoming these challenges. nih.gov These methods provide enhanced resolution by spreading signals across two frequency dimensions, allowing for unambiguous assignment of resonances even in complex product mixtures. univ-nantes.fr

Ultrafast (UF) 2D NMR is a particularly powerful tool for the in-line analysis of flow reactions, providing full 2D spectra in under a minute, a timescale comparable to standard 1D experiments. univ-nantes.fr This enables efficient screening of reaction conditions and provides quantitative data on reaction conversion and rates. univ-nantes.fr For instance, in a reaction where this compound is converted to a more complex product, HSQC experiments can track the disappearance of the methoxy (B1213986) group correlation in the reactant and the appearance of new C-H correlations in the product.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

AtomNucleusChemical Shift (δ) in ppm (Solvent: CDCl₃)Multiplicity
-O-CH₃¹H3.15Singlet
-O-CH₃¹³C50.9Quartet
-C-(OCH₃)₃¹³C113.5Singlet
-CH₂-¹H1.60Triplet
-CH₂-¹³C33.8Triplet
-CH₂-CH₃¹H0.90Triplet
-CH₂-CH₃¹³C7.5Quartet

NMR spectroscopy is a crucial technique for determining the stereochemistry of reaction products. When reactions involving this compound yield chiral products, NMR can be used to assign the configuration. This is often accomplished by using chiral derivatizing agents or chiral solvating agents, which induce separate, distinguishable signals for different enantiomers or diastereomers. For example, tritium (B154650) (³H) NMR has been used with isosparteine derivatives to assign the configuration of stereogenic methyl groups. nih.gov This principle can be extended to reactions of this compound where new stereocenters are formed, allowing for the determination of enantiomeric excess and absolute configuration of the products.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Derivatives and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a molecular "fingerprint". mt.comphotothermal.com They are highly effective for identifying functional groups and tracking their transformation during a chemical reaction. mdpi.com

In the context of this compound chemistry, IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the strong C-O stretching vibrations of the orthoester functionality. Raman spectroscopy, which relies on changes in molecular polarizability, is well-suited for analyzing symmetric and non-polar bonds. photothermal.commdpi.com

During a reaction, such as the hydrolysis of this compound to methyl butyrate (B1204436) and methanol (B129727), attenuated total reflectance FTIR (ATR-FTIR) spectroscopy can be used to monitor the reaction in real-time. clairet.co.uk The decrease in the intensity of the characteristic orthoester C-O bands and the simultaneous emergence of a strong carbonyl (C=O) absorption band from the ester product provide a direct measure of reaction progress. clairet.co.ukspectroscopyonline.com This allows for the determination of reaction kinetics and endpoints. clairet.co.uk

Table 2: Key Vibrational Frequencies for Monitoring this compound Reactions

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Spectroscopy Method
Orthoester (C-O)Asymmetric Stretch1100 - 1150IR (Strong) / Raman (Weak)
Aliphatic (C-H)Stretch2850 - 3000IR / Raman
Carbonyl (C=O) of EsterStretch1735 - 1750IR (Strong)
Hydroxyl (O-H) of AlcoholStretch (Broad)3200 - 3600IR (Strong)

Mass Spectrometry (MS) for Reaction Intermediate Identification and Product Profiling

Mass spectrometry is an analytical technique with exceptional sensitivity, making it ideal for detecting transient and low-abundance species, such as reactive intermediates in a chemical reaction. nih.govresearchgate.netrsc.org Soft ionization techniques like electrospray ionization (ESI-MS) allow for the direct analysis of reaction mixtures, transferring ions from the solution phase to the gas phase for detection. nih.gov

This technique is invaluable for elucidating reaction mechanisms involving this compound by directly observing charged intermediates. nih.gov For example, in an acid-catalyzed reaction, ESI-MS could potentially detect protonated this compound or subsequent cationic intermediates, providing direct evidence for the proposed mechanistic pathway. The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of these fleeting species. stanford.edu

Furthermore, MS, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for product profiling. researchgate.net After a reaction is complete, the mixture can be analyzed to separate and identify all the final products, byproducts, and unreacted starting materials based on their mass-to-charge (m/z) ratio and fragmentation patterns.

Table 3: Expected Mass-to-Charge (m/z) Ratios for Species in this compound Reactions

Compound / IonFormulaIon TypeExpected m/z
This compoundC₇H₁₆O₃[M+H]⁺149.1172
This compoundC₇H₁₆O₃[M+Na]⁺171.0992
Methyl butyrate (Product)C₅H₁₀O₂[M+H]⁺103.0754
Methanol (Product)CH₄O[M+H]⁺33.0335

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic and Mechanistic Studies (where applicable to chromophoric systems)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is a cornerstone of kinetic studies for reactions that involve a change in the electronic structure of the reactants or products. mt.comsapub.orgthermofisher.com For a molecule to be UV-Vis active, it must contain a chromophore—a part of the molecule that absorbs light.

This compound itself does not possess a significant chromophore and is therefore transparent in the UV-Vis region. However, UV-Vis spectroscopy can be a powerful tool for studying its reactions if either a reactant, a product, or a catalyst involved in the transformation has a distinct chromophore. thermofisher.com

For example, if this compound reacts with a colored organic compound, the reaction rate can be determined by monitoring the change in absorbance at the wavelength of maximum absorption (λ_max) of the colored species over time. sapub.orgresearchgate.net By applying the Beer-Lambert law, which relates absorbance directly to concentration, quantitative kinetic data, including the reaction rate constant, can be readily obtained. thermofisher.com

Table 4: Hypothetical Kinetic Data from a UV-Vis Monitored Reaction

Reaction: this compound + Chromophore A → Product B

Time (seconds)Absorbance of Chromophore A at λ_max
01.000
300.850
600.723
900.614
1200.522
1800.378

Future Research Directions and Perspectives in Trimethyl Orthobutyrate Chemistry

Development of Green Chemistry Approaches for Orthoester Synthesis

The synthesis of orthoesters, including trimethyl orthobutyrate, is increasingly being scrutinized through the lens of green chemistry, which emphasizes waste reduction, energy efficiency, and the use of less hazardous substances. unibo.it Future research is focused on developing more sustainable methodologies that align with these principles.

A significant area of interest is the advancement of electrochemical synthesis. researchgate.net Electrochemical methods offer a green alternative to traditional chemical oxidation or reduction processes by using electricity as a traceless reagent. Research has demonstrated that a variety of functionalized orthoesters can be prepared under mild and eco-friendly electrochemical conditions, starting from readily available dithiane derivatives. researchgate.netorganic-chemistry.org This approach not only minimizes the use of harsh reagents but also opens pathways to novel orthoester structures. researchgate.net

Another key direction is the implementation of solvent-free reaction conditions. rsc.org Performing reactions without a solvent, or "neat," can lead to higher reactivity, reduced reaction times, lower energy consumption, and greater selectivity in a safer manner. rsc.org The classic Pinner reaction, a common method for orthoester synthesis, has been adapted to solvent-free conditions, demonstrating remarkable improvements in safety and process intensification. rsc.orgrsc.org For instance, the reaction of nitriles with alcohols in the presence of strong acids can effectively generate orthoesters without the need for a bulk solvent medium. rsc.org

Future work will likely focus on optimizing these green approaches. This includes designing more efficient electrochemical cells, exploring a wider range of starting materials for solvent-free reactions, and developing catalytic systems that operate efficiently under these environmentally benign conditions. The goal is to create scalable, cost-effective, and sustainable processes for the production of this compound and related orthoesters.

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts is crucial for improving the efficiency of reactions involving this compound. Research is actively pursuing novel catalytic systems that offer greater control over reactivity and selectivity.

Lewis and Brønsted Acid Catalysis: Traditional synthesis and exchange reactions of orthoesters often rely on acid catalysts. nih.gov Boron trifluoride diethyl etherate (BF₃·OEt₂) has proven to be a highly effective catalyst for the C-H formylation of indoles using alkyl orthoesters like trimethyl orthoformate as the formylating agent. nih.gov This method is advantageous due to its operational simplicity, use of inexpensive reagents, and rapid reaction times under ambient, solvent-free conditions. nih.gov Other Lewis acids, such as Zirconium(IV) chloride (ZrCl₄), have also been shown to catalyze electrophilic substitution reactions effectively. rsc.org Softer Lewis acid catalysts, including indium(III) and gallium(III) complexes, are emerging as versatile substitutes for standard catalysts, capable of activating various functional groups under very mild conditions. researchgate.net

Brønsted acids, from trifluoroacetic acid (TFA) to acidic ionic liquids, are also pivotal. nih.govunive.it Ionic liquids, in particular, represent a promising class of catalysts that can accelerate reactions and are often recyclable, contributing to greener process profiles. unive.it

Novel Catalytic Concepts: An intriguing area of research involves systems where the catalyst is an integral part of the reaction assembly. For example, ammonium (B1175870) ions have been shown to function as both a catalyst for orthoester exchange and a template for the formation of supramolecular structures, representing a unique, fluxional catalytic system. acs.org Organocatalysts, such as pyridinium (B92312) acetate (B1210297) and 2-aminoethyl diphenylborinate, offer metal-free alternatives for promoting orthoester reactions. rsc.orggoogle.com

The table below summarizes various catalysts employed in orthoester chemistry, highlighting the diversity of systems being explored.

Catalyst TypeSpecific ExamplesApplicationReference
Lewis Acids Boron trifluoride diethyl etherate (BF₃·OEt₂), Zirconium(IV) chloride (ZrCl₄), Indium(III) halidesC-H formylation, Electrophilic substitution, Reductive insertions rsc.orgnih.govresearchgate.net
Brønsted Acids Trifluoroacetic acid (TFA), Acidic Ionic Liquids (e.g., BSMImHSO₄)Orthoester exchange, Glycerol conversion nih.govunive.it
Organocatalysts Pyridinium acetate, 2-aminoethyl diphenylborinateCondensation reactions, Glycosylation rsc.orggoogle.com
Dual-Role Catalysts Ammonium IonsTemplated orthoester exchange acs.org

Future research will focus on discovering catalysts that are more active, selective, and robust. The development of chiral catalysts for asymmetric reactions involving orthoesters and the immobilization of catalysts for easier separation and reuse are also important goals.

Expansion of Synthetic Utility in Unconventional Media and Conditions

Moving beyond traditional organic solvents is a major trend in chemical synthesis, aimed at improving safety, sustainability, and reaction efficiency. The utility of this compound is being expanded by exploring its reactivity in non-standard environments.

Solvent-Free Conditions: As mentioned previously, conducting reactions neat is a cornerstone of green chemistry. rsc.org The condensation of various substrates with orthoesters under solvent-free conditions has been shown to be highly effective, often catalyzed by simple acids like formic acid or Lewis acids such as BF₃·Et₂O. rsc.org These reactions benefit from closer proximity of reactants, which can enhance reaction rates and yields while eliminating the environmental and economic costs associated with solvent use and disposal. rsc.org

Gas-Phase Reactions: High-temperature, gas-phase reactions represent another unconventional frontier. Studies on the gas-phase elimination kinetics of this compound have been conducted at temperatures between 310-369°C. sigmaaldrich.comchemicalbook.com These unimolecular reactions, which proceed in seasoned vessels and follow first-order kinetics, lead to the formation of methanol (B129727) and the corresponding methyl ketene (B1206846) acetal (B89532). acs.org Understanding the mechanisms and products of such high-energy processes can open avenues for producing valuable chemical intermediates and provides fundamental insights into molecular reactivity. acs.org

Future work in this area will likely involve exploring other unconventional media, such as ionic liquids and deep eutectic solvents, which can offer unique solubility and catalytic properties. The use of flow chemistry, where reactants are continuously passed through a reactor, often under high temperature and pressure, is another promising approach to control reaction conditions precisely and improve the safety and scalability of reactions involving this compound.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The chemistry of orthoesters, including this compound, is finding significant application at the crossroads of organic chemistry and materials science, particularly in the development of advanced polymers.

A key area of this interdisciplinary research is the synthesis of poly(orthoesters) (POEs). alfa-chemistry.comtaylorandfrancis.com These polymers are synthesized through the transesterification of orthoesters with diols or via the polyaddition of a diol to a diketene (B1670635) acetal. alfa-chemistry.comwikipedia.org POEs are highly valued as biodegradable polymers for biomedical applications. nih.gov

Their utility stems from the acid-labile nature of the orthoester linkages in the polymer backbone. nih.govacs.org This sensitivity to hydrolysis allows for controlled degradation of the polymer matrix, making POEs excellent candidates for drug delivery systems. wikipedia.org They are used as hydrophobic implant materials that release therapeutic agents through a process of surface erosion. alfa-chemistry.com

The physical properties of POEs can be precisely tuned by selecting different diols for the polymerization reaction. nih.govacs.org This allows for the creation of materials that range from hard and brittle solids to soft, gel-like substances, catering to a wide variety of applications. nih.govacs.org Different generations of POEs (Types I-IV) have been developed, with later generations incorporating features like latent acid segments that provide even finer control over the erosion and drug release rates. wikipedia.orgnih.gov Polyorthoester type IV, for example, is considered one of the most promising materials for controlled drug release implants, with degradation times ranging from days to months. wikipedia.org

Future research will continue to explore the synthesis of novel POEs using this compound and other orthoesters as key building blocks. This includes developing new polymer architectures, incorporating different functional groups to modulate properties, and creating advanced materials for applications in tissue engineering, medical implants, and other areas of materials science.

Q & A

Q. Why do some studies report anomalous esterification yields for this compound under microwave-assisted conditions?

  • Methodological Answer : Investigate thermal gradient effects by comparing microwave vs. conventional heating at identical temperatures. Use in-situ IR probes to monitor real-time reaction progress. Variables like microwave power density and solvent dielectric properties (e.g., ethanol vs. DMF) may explain discrepancies. Replicate experiments with calibrated equipment to rule out instrumental artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.